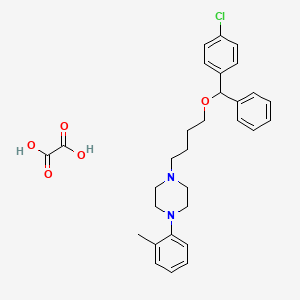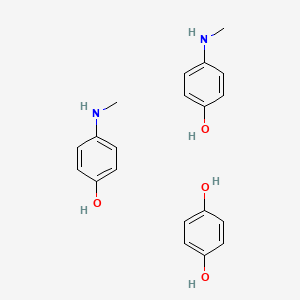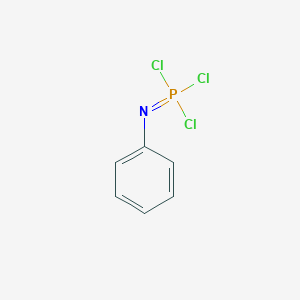
N-Phenyliminophosphoric acid trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyliminophosphoric acid trichloride is a chemical compound with the molecular formula C6H5Cl3NP and a molecular weight of 228.44 g/mol . It is known for its white crystalline appearance and pungent odor . This compound is primarily used in organic synthesis and has significant applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenyliminophosphoric acid trichloride can be synthesized through the reaction of phosphorus pentachloride with aniline (phenylamine) under controlled conditions. The reaction typically occurs at elevated temperatures and may require a solvent to facilitate the process . The general reaction is as follows:
PCl5+C6H5NH2→C6H5NPCl3+HCl
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving fractional distillation to separate the desired product from by-products .
Chemical Reactions Analysis
Types of Reactions: N-Phenyliminophosphoric acid trichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.
Hydrolysis: In the presence of water, it hydrolyzes to form N-phenylphosphoramide and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involves aqueous solutions at room temperature.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phosphoramide derivatives can be formed.
Hydrolysis Products: N-phenylphosphoramide and hydrochloric acid.
Scientific Research Applications
N-Phenyliminophosphoric acid trichloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-Phenyliminophosphoric acid trichloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on organic molecules, facilitating the formation of new chemical bonds . The pathways involved are primarily substitution and hydrolysis reactions.
Comparison with Similar Compounds
Phosphorimidic trichloride: Shares similar reactivity but lacks the phenyl group.
N-Phenylphosphoramide: A hydrolysis product of N-Phenyliminophosphoric acid trichloride.
Uniqueness: this compound is unique due to its specific reactivity profile and the presence of the phenyl group, which influences its chemical behavior and applications .
Properties
Molecular Formula |
C6H5Cl3NP |
|---|---|
Molecular Weight |
228.4 g/mol |
IUPAC Name |
trichloro(phenylimino)-λ5-phosphane |
InChI |
InChI=1S/C6H5Cl3NP/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H |
InChI Key |
VFZIWOHWFWEWML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=P(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751606.png)
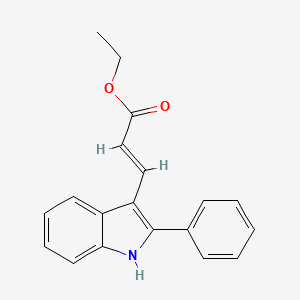

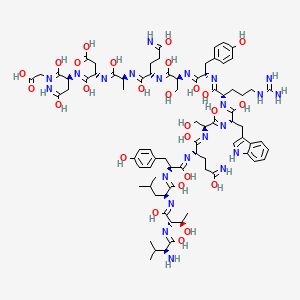

![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)
